Cas no 81307-09-7 (3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde)

3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,3-methoxy-4-[(4-nitrophenyl)methoxy]-
- 3-METHOXY-4-(4-NITROBENZYLOXY)BENZALDEHYDE
- 3-Methoxy-4-[(4-nitrobenzyl)oxy]-benzenecarbaldehyde
- 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
- 3-Methoxy-4-(4-nitro-benzyloxy)-benzaldehyde
- 3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde
- 3-methoxy-4-(4-nitrobenzyloxy)-benzaldehyde
- Z26337247
- Oprea1_635670
- Oprea1_645937
- JS-120C
- AKOS015921887
- 3-methoxy-4-(p-nitrobenzyloxy)benzaldehyde
- 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
- SCHEMBL6297373
- EN300-10211
- AKOS000201792
- J-512757
- A840091
- 81307-09-7
- FT-0641818
- CS-0230060
- DTXSID30366267
- 4-({4-nitrobenzyl}oxy)-3-methoxybenzaldehyde
- MFCD00016711
- AK-968/13038019
- UPCMLD0ENAT5258534:001
- DB-056512
- Benzaldehyde, 3-methoxy-4-[(4-nitrophenyl)methoxy]-
- STK091825
- ALBB-014020
- 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde
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- MDL: MFCD00016711
- Inchi: InChI=1S/C15H13NO5/c1-20-15-8-12(9-17)4-7-14(15)21-10-11-2-5-13(6-3-11)16(18)19/h2-9H,10H2,1H3
- InChI Key: LBZHTZHIZXKRQK-UHFFFAOYSA-N
- SMILES: COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 287.07900
- Monoisotopic Mass: 287.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- Density: 1.296
- Boiling Point: 480 °C at 760 mmHg
- Flash Point: 214.1 °C
- Refractive Index: 1.615
- PSA: 81.35000
- LogP: 3.51810
3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB164995-50 g |
3-Methoxy-4-(p-nitrobenzyloxy)benzaldehyde, 97%; . |
81307-09-7 | 97% | 50g |
€255.00 | 2023-05-08 | |
TRC | M265878-500mg |
3-Methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde |
81307-09-7 | 500mg |
$ 160.00 | 2022-06-04 | ||
Enamine | EN300-10211-2.5g |
3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
81307-09-7 | 90% | 2.5g |
$129.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300730-500mg |
3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
81307-09-7 | 95+% | 500mg |
¥1733.00 | 2024-07-28 | |
Aaron | AR008NE1-250mg |
3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde |
81307-09-7 | 95% | 250mg |
$69.00 | 2025-01-23 | |
1PlusChem | 1P008N5P-50mg |
3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde |
81307-09-7 | 95% | 50mg |
$83.00 | 2024-04-21 | |
1PlusChem | 1P008N5P-500mg |
3-Methoxy-4-((4-nitrobenzyl)oxy)benzaldehyde |
81307-09-7 | 95% | 500mg |
$120.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300730-10g |
3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
81307-09-7 | 95+% | 10g |
¥18223.00 | 2024-07-28 | |
Enamine | EN300-10211-10.0g |
3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
81307-09-7 | 95% | 10g |
$392.0 | 2023-04-29 | |
Enamine | EN300-10211-5.0g |
3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
81307-09-7 | 95% | 5g |
$228.0 | 2023-04-29 |
3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde Related Literature
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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3. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
Additional information on 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde
Professional Introduction to 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde (CAS No. 81307-09-7)
3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde, with the chemical formula C15H11NO5, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde derivative is characterized by its complex functional groups, including a methoxy group and a nitro-substituted benzyl moiety, which contribute to its unique reactivity and potential applications. The compound's molecular structure makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The CAS No. 81307-09-7 identifies this compound as a specific chemical entity, ensuring precise identification and differentiation from other similar compounds. This alphanumeric code is essential for researchers and manufacturers to ensure consistency and accuracy in their work. The 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde molecule's aromatic ring system and the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups make it a versatile building block for further chemical modifications.
In recent years, the 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde has garnered attention in the pharmaceutical industry due to its potential role in drug discovery. Its aldehyde functionality allows for condensation reactions with various nucleophiles, leading to the formation of Schiff bases, heterocycles, and other complex structures. These derivatives have shown promise in inhibiting enzymes associated with inflammatory diseases, neurodegenerative disorders, and cancer.
One of the most compelling aspects of 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde is its utility in synthesizing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often linked to various diseases. Researchers have been exploring the inhibitory effects of 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde derivatives on kinases such as Janus kinases (JAKs) and tyrosine kinases (Tyrosine Kinase Inhibitors - TKIs). Preliminary studies have indicated that certain analogs of this compound exhibit potent inhibitory activity, making them attractive candidates for further development into therapeutic drugs.
The nitro group in the 4-(4-nitrobenzyl)oxy moiety is particularly noteworthy, as it can be reduced to an amine under specific conditions. This transformation opens up possibilities for further functionalization, allowing chemists to tailor the compound's properties for specific applications. Additionally, the methoxy group enhances solubility and stability, making it easier to handle and purify the compound for research purposes.
Recent advancements in computational chemistry have also highlighted the importance of 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde in drug design. Molecular modeling studies have predicted that derivatives of this compound can interact with biological targets through multiple binding modes, increasing their binding affinity and selectivity. These insights are crucial for optimizing lead compounds into viable drug candidates.
The synthesis of 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The process requires careful control of reaction conditions to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize the formation of the desired product. These methods often involve palladium-catalyzed cross-coupling reactions, which are highly effective in constructing complex molecular frameworks.
In conclusion, 3-Methoxy-4-(4-nitrobenzyl)oxybenzaldehyde (CAS No. 81307-09-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.
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